4-Bromo-2,6-dimethoxybenzenesulfonyl chloride
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Overview
Description
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO4S. It is characterized by a bromine atom and two methoxy groups attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is typically a colorless to pale yellow liquid or crystalline solid at room temperature.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 4-bromo-2,6-dimethoxybenzenesulfonic acid.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and water can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2,6-dimethoxybenzoic acid.
Reduction: 4-Bromo-2,6-dimethoxybenzenesulfonic acid.
Substitution: Various amides, esters, and sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In biochemical studies to modify biomolecules and study their interactions.
Medicine: In drug discovery and development processes to synthesize potential therapeutic compounds.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.
Comparison with Similar Compounds
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
4-Bromo-2,6-dimethylbenzenesulfonyl chloride
4-Bromo-2,6-dinitrobenzenesulfonyl chloride
This comprehensive overview highlights the significance of 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
Molecular Formula |
C8H8BrClO4S |
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Molecular Weight |
315.57 g/mol |
IUPAC Name |
4-bromo-2,6-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)4-7(14-2)8(6)15(10,11)12/h3-4H,1-2H3 |
InChI Key |
VFGKYMFMCXXPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1S(=O)(=O)Cl)OC)Br |
Origin of Product |
United States |
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